ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
The compound ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate features a complex heterocyclic architecture:
- Core structure: A fused thiazolo[2,3-c][1,2,4]triazole ring substituted with a 4-chlorophenyl group at position 3.
- Linkage: A propanamido thioether bridge (-S-CH2-CH2-C(O)NH-) connecting the thiazolo-triazole moiety to a cyclohepta[b]thiophene ring.
- Ester group: The cyclohepta[b]thiophene is functionalized with an ethyl carboxylate at position 2.
This structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3.5) and a molecular weight of ~580 g/mol, which may influence bioavailability and target binding .
Properties
IUPAC Name |
ethyl 2-[3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O3S3/c1-2-33-23(32)21-17-6-4-3-5-7-19(17)36-22(21)27-20(31)12-13-34-24-28-29-25-30(24)18(14-35-25)15-8-10-16(26)11-9-15/h8-11,14H,2-7,12-13H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYMQPYWMAQPGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiophene-based analogs have been of interest to scientists as potential biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects.
Mode of Action
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Biochemical Pathways
It is known that thiophene derivatives can influence a variety of biochemical pathways due to their broad spectrum of pharmacological properties.
Biological Activity
Ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis of the Compound
The synthesis of thiazolo[2,3-c][1,2,4]triazole derivatives typically involves multi-step reactions that include cyclization and functionalization processes. The specific compound can be synthesized through the reaction of various thiazole and triazole derivatives with appropriate amines and carboxylic acids under controlled conditions. The use of solvents like ethanol and reagents such as sulfuric acid are common in these synthetic pathways .
Antitumor Activity
Thiazolo[2,3-c][1,2,4]triazole derivatives have been reported to exhibit significant antitumor properties. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines. The presence of electron-donating groups on the phenyl ring has been correlated with increased cytotoxicity .
Table 1: Antitumor Activity of Related Thiazolo Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A-431 | 1.61 ± 1.92 | Bcl-2 inhibition |
| Compound B | Jurkat | 1.98 ± 1.22 | Tubulin polymerization inhibition |
| Ethyl Derivative | HT29 | <10 | Apoptosis induction |
Antimicrobial Activity
Research indicates that thiazolo[2,3-c][1,2,4]triazoles possess antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism. Compounds derived from this class have been effective against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce the expression of cyclooxygenase enzymes (COX), which are critical in the inflammatory response .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the thiazole and triazole moieties significantly impact biological activity. Key findings include:
- Substituents on the Phenyl Ring : The presence of halogens (like chlorine) enhances activity due to increased electron density.
- Amide Linkage : The propanamido group contributes to improved binding affinity to target proteins.
- Cycloheptathiophene Core : This structural component appears crucial for maintaining the overall conformation necessary for biological activity.
Case Study 1: Anticancer Efficacy
A study investigated the effects of a related thiazolo compound on human melanoma cells (IGR39). Results indicated a significant reduction in cell viability at concentrations as low as 5 µM. The compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial efficacy, derivatives similar to this compound were tested against various bacterial strains. Notably, one derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Physicochemical and Bioactivity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
